![molecular formula C10H16N2OS B5563671 4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine CAS No. 88572-11-6](/img/structure/B5563671.png)
4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine
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Overview
Description
The compound “4-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1,3-thiazol-2-amine” is a complex organic molecule that contains a thiazole ring and a tetrahydropyran ring. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many important drugs and natural products. Tetrahydropyran is a saturated six-membered ring containing one oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring and the tetrahydropyran ring in separate steps, followed by their connection via an appropriate functional group transformation. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole and tetrahydropyran rings. The tetrahydropyran ring is a type of ether, and it is likely to be in a chair conformation to minimize strain. The thiazole ring is aromatic and planar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the thiazole and tetrahydropyran rings. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions. The tetrahydropyran ring could potentially undergo reactions at the oxygen or the adjacent carbons .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen and sulfur atoms in the thiazole ring could allow for hydrogen bonding, which could affect the compound’s solubility and boiling point .Scientific Research Applications
Structural Characterization and Polymorphism
Research has explored the structural characterization of aminothiazole derivatives, highlighting their polymorphic forms and distinct intermolecular hydrogen bonding patterns. These findings are crucial for understanding the crystalline properties of such compounds, which could impact their application in materials science and drug design (Böck et al., 2020).
Peptide Synthesis and Conformational Analysis
Aminothiazoles have been utilized as synthons in the synthesis of dipeptides and oligopeptides. Studies have shown that these compounds can adopt rigid helical conformations, which are essential for understanding peptide structure-function relationships and designing peptidomimetics (Stoykova et al., 2013).
Molecular Electronics and Security Inks
Novel V-shaped aminothiazole derivatives have demonstrated potential in molecular electronics due to their intense solid-state emission and mechano-chromic activity. These properties are critical for developing advanced materials for electronic applications and security inks (Xiao-lin Lu & Xia, 2016).
Polymer Modification and Medical Applications
The modification of poly vinyl alcohol/acrylic acid hydrogels with aminothiazoles has been investigated, leading to polymers with increased thermal stability and promising antibacterial and antifungal activities. These modified polymers have potential applications in medical devices and wound care products (Aly & El-Mohdy, 2015).
Insecticidal and Antibacterial Potentials
Aminothiazole derivatives have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds offer new avenues for developing pesticides and antimicrobial agents, highlighting the chemical versatility of aminothiazoles in contributing to public health and agriculture (Deohate & Palaspagar, 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(2,2-dimethyloxan-4-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-10(2)5-7(3-4-13-10)8-6-14-9(11)12-8/h6-7H,3-5H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPHQJYCFNDVJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)C2=CSC(=N2)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349451 |
Source
|
Record name | 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine | |
CAS RN |
88572-11-6 |
Source
|
Record name | 4-(2,2-Dimethyl-tetrahydro-pyran-4-yl)-thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349451 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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